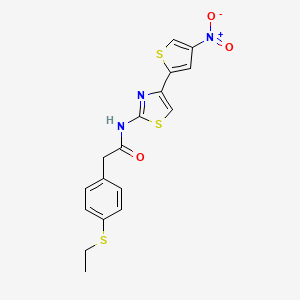

2-(4-(ethylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S3/c1-2-24-13-5-3-11(4-6-13)7-16(21)19-17-18-14(10-26-17)15-8-12(9-25-15)20(22)23/h3-6,8-10H,2,7H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSWWFYWMHJPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(ethylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide, with a CAS number of 941930-38-7, is a synthetic compound belonging to the thiazole derivative class. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-cancer and antimicrobial treatments. This article explores the biological activities of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O3S3, with a molecular weight of 405.5 g/mol. The compound features a complex arrangement of functional groups that contribute to its biological activity, including a thiazole ring that is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3O3S3 |

| Molecular Weight | 405.5 g/mol |

| CAS Number | 941930-38-7 |

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis. In vitro assays have demonstrated that similar compounds effectively reduce cell viability in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .

In one study, derivatives similar to this compound were synthesized and evaluated for their anticancer effects using MTT assays and acridine orange/ethidium bromide staining methods. The results indicated that these compounds could significantly inhibit tumor cell growth, suggesting their potential as anticancer agents .

Antimicrobial Activity

The thiazole ring is well-documented for its antimicrobial properties. Compounds with similar structures have been shown to possess antibacterial and antifungal activities against various pathogens. For example, studies have demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial lipid biosynthesis pathways .

In a comparative study, derivatives were synthesized and tested against strains such as E. coli and S. aureus, revealing notable zones of inhibition, which highlight their potential as antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. For anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptotic pathways through caspase activation . For antimicrobial activity, the compound may interfere with bacterial lipid biosynthesis or disrupt cellular membranes .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, similar compounds are often synthesized through reactions involving thiazole derivatives and various electrophiles or nucleophiles under controlled conditions.

Case Studies

- Anticancer Study : A study evaluated the anticancer properties of thiazole derivatives on A549 and C6 cell lines using MTT assays. The results indicated significant cytotoxicity with IC50 values in the low micromolar range for certain derivatives .

- Antimicrobial Evaluation : Another study synthesized various thiazole derivatives and tested their efficacy against E. coli and S. aureus. The results demonstrated effective inhibition zones ranging from 6 to 10 mm depending on the derivative concentration used .

Scientific Research Applications

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound have shown effectiveness against multiple cancer cell lines, indicating potential as therapeutic agents in oncology.

- Antimicrobial Activity : The presence of thiazole and thiophen structures is associated with significant antibacterial and antifungal properties. These activities are often attributed to the compound's ability to interfere with cellular processes in pathogens.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

-

Anticancer Research :

- A study demonstrated that derivatives similar to 2-(4-(ethylthio)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide exhibited cytotoxic effects on various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

-

Antimicrobial Activity :

- Research has shown that thiazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with some studies indicating enhanced efficacy due to the presence of nitro groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives from the evidence, focusing on substituents, physicochemical properties, and reported bioactivities:

Key Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrothiophen-2-yl group in the target compound and 9b () introduces electron-deficient aromatic systems, which may enhance binding to enzymes like MMP-9 or antimicrobial targets .

Impact of Substituent Lipophilicity :

- The ethylthio (-S-C₂H₅) group in the target compound likely enhances lipophilicity (logP ~3.5 estimated) compared to piperazine -containing analogs (e.g., 15 in ), which are more polar due to basic nitrogen atoms .

- Higher lipophilicity may improve membrane permeability but could reduce aqueous solubility, necessitating formulation adjustments .

Metabolic Stability :

- Thioether linkages (e.g., target compound, 9b ) are generally more resistant to oxidative metabolism than piperazine or amine groups, which are prone to N-oxidation or dealkylation .

Biological Activity Trends: Nitro-containing derivatives (e.g., 9b) show pronounced antimicrobial and enzyme-inhibitory activities, suggesting the target compound may share similar mechanisms . Piperazine-based analogs () are prioritized for anti-inflammatory applications due to their solubility and MMP affinity .

Research Findings and Gaps

- Synthetic Feasibility : The target compound can likely be synthesized via nucleophilic substitution of a 2-chloroacetamide intermediate with 4-(ethylthio)aniline, following methods described in and .

- Unresolved Data : Experimental data for the target compound (e.g., melting point, IC₅₀ values) are absent in the evidence, limiting direct bioactivity comparisons.

- Contradictory Evidence : Piperazine derivatives () prioritize solubility, while nitrothiophene analogs () favor target affinity—highlighting a trade-off in drug design .

Q & A

Q. Optimization strategies :

- Monitor intermediates via TLC and purify via column chromatography .

- Use spectroscopic techniques (¹H/¹³C NMR, HRMS) to confirm structural integrity at each step .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify protons on the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and aromatic protons on thiazole/thiophene rings (δ ~7.0–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve 3D conformation using SHELX programs, particularly for analyzing intermolecular interactions in the solid state .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to predict electronic properties and reactive sites .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

Answer:

- Target identification :

- Pathway analysis :

- Treat cell lines (e.g., HeLa, MCF-7) with the compound and perform RNA-seq to identify dysregulated pathways .

- Measure apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

Example contradiction resolution : If conflicting data arise on cytotoxicity, validate via orthogonal assays (e.g., MTT vs. ATP luminescence) and adjust for redox interference from the nitro group .

Advanced: How can structural analogs inform structure-activity relationship (SAR) studies for this compound?

Answer:

Key substituent effects observed in analogs:

Q. Methodological approach :

- Synthesize derivatives with varying substituents (e.g., replacing ethylthio with sulfonyl groups).

- Test in vitro activity against enzyme panels and correlate with computational descriptors (e.g., Hammett σ values) .

Advanced: How should researchers address discrepancies in reported bioactivity data for thiazole-acetamide derivatives?

Answer:

Case study : If Compound A shows IC₅₀ = 5 µM in one study but no activity in another:

Assay validation :

- Replicate under standardized conditions (e.g., 48-hour incubation, 10% FBS).

- Control for nitro group reduction artifacts by including antioxidants (e.g., ascorbate) .

Structural verification :

- Confirm batch purity via HPLC (>98%) and exclude degradation products .

Target specificity :

- Use CRISPR-edited cell lines (e.g., EGFR-knockout) to isolate off-target effects .

Basic: What are the solubility and stability profiles of this compound, and how do they impact experimental design?

Answer:

- Solubility :

- Stability :

Advanced: What strategies can optimize the pharmacokinetic properties of this compound for preclinical studies?

Answer:

- Metabolic stability :

- Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites .

- Introduce deuterium at labile positions (e.g., ethylthio group) to prolong half-life .

- Bioavailability :

- Formulate as a mesylate salt to improve oral absorption .

- Conduct PK/PD modeling (e.g., Phoenix WinNonlin) to correlate plasma levels with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.